1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound features a piperazine ring substituted with a benzothiazole moiety and a pentanone chain. Benzothiazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound can act as an antagonist at dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another benzothiazole derivative with similar biological activities.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: A related compound with different substituents on the benzothiazole ring.
Uniqueness
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiazole ring, piperazine moiety, and pentanone chain makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-13(2)7-8-14(3)17(16)23-18/h7-8H,4-6,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWGQOBQQFDIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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